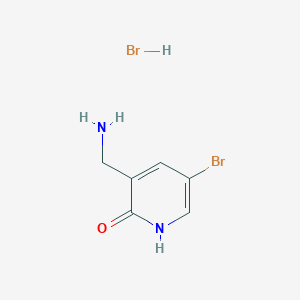
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of pyridine and has a unique structure that makes it suitable for various biological and chemical processes.
Aplicaciones Científicas De Investigación
Hydrobromide and Hydrochloride Salts of Aminopyridines
Research by Polson, Turnbull, and Wikaira (2013) on the hydrobromide and hydrochloride salts of aminopyridines, closely related to "3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide", highlights their crystal structure stabilized by hydrogen bonding and π-stacking, with interesting features like the presence of fractional HCl molecules introducing disorder in water molecule location (Polson, Turnbull, & Wikaira, 2013).
Molecular Self-Assembly of Pyridine-Containing Dyes
Safin et al. (2016) explored N-(5-bromosalicylidene)-x-aminopyridine compounds, analyzing their molecular structures and how dihalogen and halogen interactions contribute to supramolecular architectures. This study demonstrates the utility of bromo-substituted aminopyridines in materials science, especially in creating complex molecular structures with specific properties (Safin, Babashkina, Robeyns, & Garcia, 2016).
Cascade Reactions for Synthesizing Dihydropyridopyrimidines
The study by Satham and Namboothiri (2017) on using Morita-Baylis-Hillman (MBH) bromides of nitroalkenes demonstrates the potential of aminopyridines in synthesizing complex organic molecules. Their work showed regioselective and highly stereoselective reactions, highlighting the versatility of bromo-substituted aminopyridines in organic synthesis (Satham & Namboothiri, 2017).
Halogen Bonding in Supramolecular Assembly
Research by Mocilac and Gallagher (2014) on bromo-substituted trezimides and tennimides reveals how halogen bonding can direct the assembly of supramolecular structures. These findings suggest applications in designing new materials with predictable assembly patterns and properties (Mocilac & Gallagher, 2014).
Electrocatalytic Carboxylation with CO2
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, showcasing an innovative approach to utilizing CO2 for chemical synthesis. Their work represents a significant step towards sustainable chemistry and the efficient use of greenhouse gases (Feng, Huang, Liu, & Wang, 2010).
Propiedades
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSGCDZZTZSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
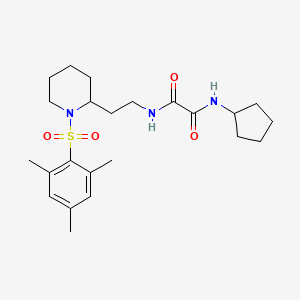
![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)
![8-[[Benzyl(methyl)amino]methyl]-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2707701.png)
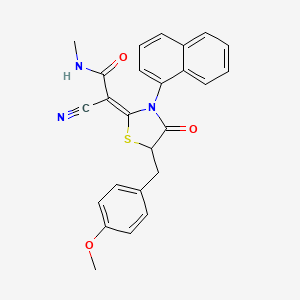
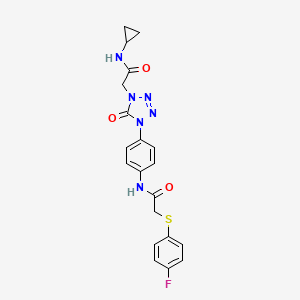
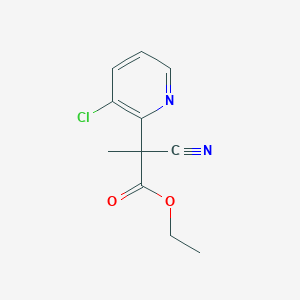



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)